Ethyl 1H-imidazole-1-carboximidate

Description

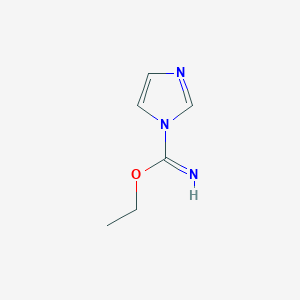

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl imidazole-1-carboximidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-6(7)9-4-3-8-5-9/h3-5,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBXBEXNHPVUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)N1C=CN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476135 | |

| Record name | Ethyl 1H-imidazole-1-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510710-96-0 | |

| Record name | Ethyl 1H-imidazole-1-carboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 1h Imidazole 1 Carboximidate and Its Congeners

Transition Metal-Catalyzed Synthetic Routes to Imidazole (B134444) Carboximidates

Transition metals offer unique catalytic cycles that enable bond formations not easily achieved through classical methods. Palladium and copper, in particular, have been employed in the synthesis of imidazole derivatives and related carboximidate structures.

Palladium catalysis is a versatile tool in organic synthesis, renowned for its efficacy in cross-coupling and multicomponent reactions. In the context of imidazole chemistry, palladium catalysts have been successfully used to construct the imidazole ring itself. For instance, a multicomponent synthesis has been described where a palladium catalyst mediates the coupling of two imine molecules, an acid chloride, and carbon monoxide to form substituted imidazolinium carboxylates. nih.gov These imidazolinium salts can be further transformed into 2-imidazolines. nih.gov While this powerful methodology constructs the core heterocyclic structure, it does not directly install the N-imidazoyl carboximidate functionality onto a pre-existing imidazole ring. Further research is needed to adapt such catalytic systems for the specific N-functionalization of imidazole to yield carboximidates.

Copper catalysts have demonstrated a distinct ability to promote the formation of imidazole carboximidates through the activation of cyano groups. Research has shown that the reaction of 4,5-dicyano-1-methylimidazole with copper(II) halides (CuCl₂ or CuBr₂) in alcohol solvents like ethanol (B145695) or methanol (B129727) results in the formation of stable Cu(II) carboximidate complexes. researchgate.netmdpi.com

In this process, the copper(II) center acts as a Lewis acid, activating one of the cyano groups on the imidazole ring towards nucleophilic attack by the alcohol solvent (alcoholysis). mdpi.com This reaction transforms the nitrile into a carboximidate moiety, which then coordinates to the copper center in a bidentate fashion, forming a stable five-membered chelate ring with the adjacent imidazole nitrogen. mdpi.com The solvent can also act as an additional ligand on the metal center. researchgate.net This method provides a direct route to C-linked imidazole carboximidates, showcasing the utility of transition metals in activating otherwise stable functional groups. mdpi.com

Table 2: Copper(II) Carboximidate Complexes from 4,5-dicyano-1-methylimidazole

| Starting Copper Salt | Alcohol Solvent | Resulting Complex | Reference |

|---|---|---|---|

| CuCl₂ | Ethanol | [CuCl₂(5-cyano-4-C(OEt)N-1-methylimidazole)(EtOH)] | researchgate.netmdpi.com |

| CuCl₂ | Methanol | [Cu₂(µ-Cl)₂Cl₂(5-cyano-4-C(OMe)N-1-methylimidazole)₂] | researchgate.netmdpi.com |

| CuBr₂ | Methanol | [Cu₂(µ-Br)₂Br₂(5-cyano-4-C(OMe)N-1-methylimidazole)₂] | researchgate.netmdpi.com |

| CuBr₂ | Ethanol | [Cu₂(µ-Br)₂Br₂(5-cyano-4-C(OEt)N-1-methylimidazole)₂] | researchgate.netmdpi.com |

Organocatalytic and Metal-Free Synthetic Strategies

The development of metal-free and organocatalytic reactions is a major focus of modern green chemistry, aiming to reduce reliance on potentially toxic and expensive heavy metals.

One notable metal-free approach for imidate synthesis is a modified Beckmann rearrangement that uses sulfone iminium fluoride (B91410) reagents to convert ketoximes into imidoyl fluorides. These intermediates can then react with alcohols to furnish imidates in high yields under mild conditions. nih.gov The same study highlighted that imidazole is an effective nucleophile in a related transformation to produce amidines, suggesting the potential for imidazoles to participate in such metal-free activation manifolds. nih.gov

Furthermore, organocatalytic strategies have been developed for synthesizing functionalized imidazole rings. For example, the base-catalyzed (using an organic base like DBU) annulation between α-isocyanoacetates and imidoyl chlorides provides a route to 1,5-diaryl-1H-imidazole-4-carboxylate esters. semanticscholar.org This demonstrates that organic catalysts can effectively promote the complex bond formations necessary to build substituted imidazole scaffolds. While not a direct synthesis of the titular compound, these strategies represent the forefront of metal-free approaches that could be adapted for the N-functionalization of imidazole with carboximidate groups.

Novel Annulation and Cyclization Approaches in Carboximidate Formation

The construction of the imidazole-1-carboximidate core through innovative annulation and cyclization reactions represents a key area of development in synthetic organic chemistry. These methods offer efficient pathways to these target molecules, often with high degrees of atom economy and stereocontrol.

One notable approach involves the cycloaddition reaction between ethyl isocyanoacetate and various imidoyl chlorides. This method has been successfully employed in the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters, which are closely related congeners of the target compound. researchgate.netnih.gov The reaction proceeds via the in situ generation of an anion from ethyl isocyanoacetate, which then undergoes a nucleophilic attack on the imidoyl chloride, leading to a cyclization that forms the imidazole ring. researchgate.netnih.gov This strategy highlights the utility of cycloaddition reactions in constructing the core imidazole structure, which can be further elaborated to the desired carboximidate.

Another innovative strategy involves the palladium-catalyzed carbonylative cyclization of N-aryl-2-aminopyrimidines. While not directly yielding an imidazole-1-carboximidate, this methodology for producing pyrimidoquinazolinones demonstrates the potential of transition-metal catalysis in facilitating complex cyclization-carbonylation cascades. Such approaches could potentially be adapted for the synthesis of imidazole-based carboximidates from appropriately designed precursors.

Furthermore, intramolecular cyclization reactions of functionalized precursors offer a direct route to the imidazole ring system. For instance, the acid-catalyzed hydrolysis and subsequent intramolecular cyclization of N-cyano sulfoximines have been shown to produce thiadiazine 1-oxides. This type of reaction, involving the cyclization of a nitrogen-containing intermediate, provides a conceptual framework for designing precursors that could cyclize to form N-alkoxycarbonylimidazoles.

The following table summarizes selected novel annulation and cyclization approaches for the synthesis of imidazole carboximidate congeners.

| Starting Materials | Reaction Type | Key Reagents/Catalysts | Product Type | Yield (%) | Reference |

| Ethyl isocyanoacetate, N-aryl-benzimidoyl chloride | Cycloaddition | DBU, THF | Ethyl 1,5-diaryl-1H-imidazole-4-carboxylate | 64 | researchgate.netnih.gov |

| 2-Azido acrylates, Nitrones | [3+2] Cycloaddition | Metal-free | 1,2,4,5-Tetrasubstituted imidazoles | Good | |

| 1,2,4-Oxadiazoles, Ynamides | Gold-catalyzed [3+2] annulation | Gold catalyst | Fully substituted 4-aminoimidazoles | Good |

Green Chemistry Principles in Imidazole Carboximidate Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of imidazole derivatives to minimize environmental impact and enhance sustainability. This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

A significant advancement in this area is the use of multicomponent reactions (MCRs) for the one-pot synthesis of highly substituted imidazoles. researchgate.net These reactions are inherently atom-economical and can often be performed under solvent-free conditions or in green solvents like water. researchgate.net For instance, the synthesis of 2,4,5-trisubstituted imidazoles has been achieved using mandelic acid as a biodegradable and efficient organocatalyst under solvent-free conditions, affording excellent yields.

The use of heterogeneous catalysts that can be easily recovered and reused is another cornerstone of green imidazole synthesis. Magnetic iron oxide nanoparticles (Fe3O4-MNPs) have been employed as a reusable catalyst for the multicomponent synthesis of imidazole derivatives under solvent-free conditions. Similarly, red brick clay, an inexpensive and readily available material, has demonstrated excellent catalytic activity in the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles in an aqueous medium. nih.gov

Microwave-assisted synthesis has also emerged as a green technique, significantly reducing reaction times and often improving yields in the synthesis of imidazole derivatives. dntb.gov.ua The combination of MCRs with microwave irradiation provides a powerful and efficient platform for the rapid generation of imidazole libraries. dntb.gov.uaresearchgate.net

The table below provides an overview of various green synthetic methods for imidazole derivatives.

| Reaction Type | Catalyst | Solvent | Key Advantages | Yield (%) | Reference |

| Three-component reaction | Mandelic acid | Solvent-free | Economical, non-toxic catalyst, high yields | Excellent | |

| Multicomponent reaction | Fe3O4-MNPs | Solvent-free | Reusable magnetic catalyst, high yields | High | |

| Four-component condensation | Red brick clay | Aqueous medium | Inexpensive, reusable catalyst, high atom economy | 91-96 | nih.gov |

| Four-component Radziszewski reaction | None (Microwave-assisted) | - | Reduced reaction time, good conversion | >45 (conversion) | researchgate.net |

| One-pot synthesis | None | Solvent-free | High yields, mild conditions | High | researchgate.net |

Mechanistic Investigations of Reactions Involving Ethyl 1h Imidazole 1 Carboximidate

Electrophilic Reactivity Profiles and Nucleophilic Addition Mechanisms

Carboximidates, also known as imino ethers, are characterized by the R-C(=NR')OR" functional group. wikipedia.org They are effective electrophiles due to the polarized C=N double bond, making the carbon atom susceptible to attack by nucleophiles. wikipedia.org Ethyl 1H-imidazole-1-carboximidate exemplifies this reactivity, participating in a range of addition reactions. The imidazole (B134444) moiety acts as an activating group, influencing the electronic properties of the imidate functional group.

The primary mechanism for its reactions with nucleophiles is nucleophilic addition to the electrophilic carbon. This process involves the attack of a nucleophile, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate, typically through the elimination of the ethoxy leaving group, drives the reaction to completion. The general reactivity can be compared to that of other activated carbonyl compounds, such as those derived from imidazole carbamates, which are known to be excellent acylating agents. researchgate.net

Table 1: Summary of Nucleophilic Reactions at the Imidate Carbon

| Reaction Type | Nucleophile | Product Type | Key Mechanistic Step |

| Hydrolysis | Water (H₂O) | Ester | Nucleophilic attack by water, elimination of imidazole |

| Amidinolysis | Amine (R-NH₂) | Amidine | Nucleophilic attack by amine, elimination of ethanol (B145695) |

| Esterification | Carboxylic Acid (R-COOH) | Ester | Activation of carboxylic acid, attack on acylimidazole intermediate |

The hydrolysis of carboximidates is a characteristic reaction that yields esters. wikipedia.org For this compound, this transformation involves the nucleophilic attack of water on the imidate carbon. Under acidic or basic conditions, the reaction proceeds through a tetrahedral intermediate, which then collapses to eliminate the imidazole ring, a relatively good leaving group, to form ethyl acetate.

Conversely, related imidazole carbamates, such as the Sarpong reagent, are widely used for the chemoselective esterification of carboxylic acids. enamine.netorganic-chemistry.org This process highlights the role of the imidazole group as an activator. The mechanism involves the initial attack of the carboxylate on the carbamate, forming a highly reactive N-acylimidazole intermediate. organic-chemistry.org This intermediate is then attacked by an alcohol. Although this describes the use of a related compound to facilitate esterification, the underlying principle of the imidazole ring acting as a leaving group is pertinent to the reactivity of this compound itself. The direct reaction of this compound with a carboxylic acid could similarly proceed, where the imidate activates the acid, leading to ester formation.

The reaction of carboximidates with primary or secondary amines is a fundamental route to the synthesis of amidines. wikipedia.org In this reaction, the amine acts as the nucleophile, attacking the electrophilic carbon of this compound. This nucleophilic addition is followed by the elimination of ethanol.

The mechanism is as follows:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the imidate carbon.

Tetrahedral Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the attacking amine nitrogen to the ethoxy oxygen, making it a better leaving group (ethanol).

Elimination: The intermediate collapses, expelling ethanol and forming the stable amidine product with the concomitant formation of a C=N double bond.

This reaction is generally efficient and provides a direct method for constructing the amidine functional group, which is a common motif in medicinal chemistry.

Mechanisms of N-Heterocycle Formation via Imidate Intermediates

Imidates and related structures are valuable precursors in the synthesis of N-heterocycles. Their ability to undergo cyclization and annulation reactions makes them versatile building blocks in organic synthesis.

Imidate-like intermediates are frequently employed in C-N annulation reactions to construct various heterocyclic rings. For instance, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters can be achieved through the cycloaddition of N-aryl-benzimidoyl chlorides with ethyl isocyanoacetate. nih.gov A proposed mechanism for this type of transformation involves the initial deprotonation of the isocyanoacetate by a base, creating a potent nucleophile. nih.gov This anion then attacks the carbon of the C=N double bond in the imidoyl chloride. Subsequent intramolecular cyclization and elimination of a chloride ion lead to the formation of the imidazole ring. nih.gov While not directly involving this compound as a reactant, this illustrates a key mechanistic principle where an imidate-like structure undergoes nucleophilic attack and subsequent cyclization to form a stable N-heterocycle.

Table 2: Examples of Imidate-Mediated N-Heterocycle Synthesis

| Starting Materials | Key Intermediate | Heterocycle Formed | Reaction Type | Reference |

| Imidoyl Chloride, Ethyl Isocyanoacetate | Anionic Isocyanoacetate | Imidazole | [3+2] Cycloaddition | nih.gov, |

| α-Isocyanoacetates, Ketenimines | - | Imidazole | Base-mediated Annulation | nih.gov |

| 5-Amino-1,2,3-triazoles | Vinyl Nitrene | Imidazole | Denitrogenative Transformation | mdpi.com |

Transition metal-catalyzed C-H activation is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. youtube.com The imidazole ring is known to coordinate with metal ions through its nitrogen atoms, which can be exploited in catalysis. In the context of C-H activation, an imidate functional group can act as a directing group, bringing a metal catalyst into close proximity to a specific C-H bond.

The mechanism, often referred to as concerted metalation-deprotonation (CMD), involves the formation of a cyclometalated intermediate. youtube.com For a substrate containing an imidate group, the nitrogen atom of the imidazole or the imidate itself could coordinate to the metal center (e.g., Palladium, Rhodium, or Nickel). youtube.com This coordination pre-organizes the substrate for the cleavage of a nearby C-H bond, often assisted by a basic ligand on the metal. This generates a stable organometallic intermediate which can then react with a coupling partner, followed by reductive elimination to regenerate the catalyst and yield the functionalized product. While specific examples utilizing this compound as a directing group are not prevalent, the mechanistic framework is well-established for related heterocyclic systems.

Radical reactions provide an alternative pathway for C-N bond formation. A key mechanistic motif in this area is the 1,5-hydrogen atom transfer (1,5-HAT), where a radical center abstracts a hydrogen atom from a position five atoms away, translocating the radical to a new site. researchgate.net This strategy has been successfully applied using iminyl radicals generated from oxime esters. researchgate.net

A similar cascade could be envisioned starting from an imidate radical derived from this compound. Generation of the initial N-centered imidate radical could hypothetically be achieved through photoredox catalysis or with a radical initiator. This highly reactive species could then undergo a regioselective 1,5-HAT, abstracting a hydrogen from a δ-C-H bond to form a more stable carbon-centered radical. researchgate.netnih.gov This newly formed radical is then poised to participate in further reactions, such as cyclization or intermolecular trapping, to forge a new C-N bond and construct a heterocyclic ring. This sequence allows for the functionalization of remote, typically unreactive C-H bonds.

Theoretical and Computational Analysis of Reaction Dynamics and Transition States

Theoretical and computational chemistry offers powerful tools to explore the fleeting world of transition states and reaction intermediates that are often difficult to capture through experimental means alone. For this compound, these methods can predict reaction pathways, calculate activation energies, and provide a deeper understanding of its reactivity.

Density Functional Theory (DFT) has become a important method for investigating the electronic structure and reactivity of molecules. While specific DFT studies on the reaction pathways of this compound are not extensively documented in publicly available literature, we can infer its likely reactivity from studies on analogous imidazole-containing compounds.

For instance, DFT calculations are frequently used to compare the molecular geometries of related compounds in their ground state with experimental data, such as that obtained from X-ray crystallography. researchgate.net These studies often involve optimizing the molecular geometry using a basis set like B3LYP/6-31G+(d) to provide insights into bond lengths, bond angles, and dihedral angles. researchgate.net

A key aspect of DFT studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the kinetic stability of a molecule. A large energy gap, as has been calculated for some complex imidazole derivatives, suggests high stability. researchgate.net The locations of the HOMO and LUMO can also predict the sites of electrophilic and nucleophilic attack, respectively, which is fundamental to understanding reaction pathways.

Furthermore, DFT can be employed to perform a molecular energy profile analysis by systematically varying selected torsional angles. This helps to identify the most stable conformations of the molecule, which are crucial for understanding its reactive behavior. researchgate.net Molecular Electrostatic Potential (MEP) mapping, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic interactions. researchgate.net

While direct data for this compound is scarce, DFT studies on other imidazole derivatives have demonstrated the utility of this approach in elucidating reaction mechanisms and predicting reactivity. bohrium.com

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including conformational changes and interactions with other molecules, which are integral to reactivity. As with DFT studies, specific MD simulations for this compound are not readily found in the literature. However, MD simulations of the parent imidazole molecule in aqueous solution have been performed. uobaghdad.edu.iq

These simulations, often utilizing force fields like OPLS (Optimized Potentials for Liquid Simulations), can calculate the Radial Distribution Function (RDF) to describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. uobaghdad.edu.iq For imidazole, MD simulations have been used to study the hydration shells around the nitrogen atoms and the N-H group, revealing how temperature affects these interactions. uobaghdad.edu.iq Understanding the solvent environment is crucial as it can significantly influence reaction rates and pathways.

For a molecule like this compound, MD simulations could be used to explore its conformational landscape and the stability of different conformers in various solvents. This would be particularly insightful for understanding intramolecular rearrangements or reactions where the molecule's three-dimensional structure plays a critical role. Furthermore, MD simulations can be combined with quantum mechanics (QM/MM methods) to model reactions in a condensed phase, providing a more realistic picture of the reaction dynamics.

Kinetic and Thermodynamic Aspects of Imidazole Carboximidate Transformations

The kinetic and thermodynamic parameters of a reaction dictate its rate and the position of its equilibrium. While specific experimental kinetic and thermodynamic data for transformations involving this compound are limited, general principles and data from related compounds can provide valuable insights.

DFT calculations can also provide valuable thermodynamic data. For a complex imidazole derivative, theoretical calculations have been used to determine thermodynamic properties. researchgate.net These calculations can yield information on enthalpy, entropy, and Gibbs free energy, which are essential for predicting the spontaneity of a reaction.

The following table summarizes some computed properties for the related compound Ethyl 1H-imidazole-1-carboxylate, which can serve as a reference point for estimating the properties of the target compound. nih.gov

| Property | Value | Unit |

| Molecular Weight | 140.14 | g/mol |

| XLogP3 | 0.4 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 140.05857750 | Da |

| Monoisotopic Mass | 140.05857750 | Da |

| Topological Polar Surface Area | 44.1 | Ų |

| Heavy Atom Count | 10 | |

| Formal Charge | 0 | |

| Complexity | 127 | |

| Isotope Atom Count | 0 | |

| Defined Atom Stereocenter Count | 0 | |

| Undefined Atom Stereocenter Count | 0 | |

| Defined Bond Stereocenter Count | 0 | |

| Undefined Bond Stereocenter Count | 0 | |

| Covalently-Bonded Unit Count | 1 | |

| Compound Is Canonicalized | Yes |

This data is for Ethyl 1H-imidazole-1-carboxylate and is provided for illustrative purposes.

Kinetic studies would involve measuring reaction rates under various conditions (temperature, concentration, catalyst) to determine the rate law and activation parameters. Such studies would be invaluable for optimizing reaction conditions for the synthesis of new compounds from this compound.

Advanced Applications of Ethyl 1h Imidazole 1 Carboximidate in Complex Organic Synthesis

Strategic Use as a Protecting Group for Diverse Functional Groups

In the intricate art of multi-step organic synthesis, the judicious protection of functional groups is paramount to prevent undesired side reactions and enable selective chemical modifications at other molecular sites. Ethyl 1H-imidazole-1-carboximidate has proven to be a valuable asset for this purpose, particularly for the safeguarding of alcohols and phenols. The resulting imidate functionality exhibits stability across a range of reaction conditions, yet can be readily removed when necessary.

The protection of a hydroxyl group is typically achieved under mild conditions, often involving the deprotonation of the alcohol or phenol (B47542) with a suitable base, followed by the introduction of the this compound reagent. The selection of the base and solvent can be fine-tuned to the specific substrate, ensuring high reaction yields and compatibility with other functional groups within the molecule. The stability of the formed O-alkyl or O-aryl imidate allows for subsequent synthetic transformations to be performed elsewhere in the molecule without compromising the protected hydroxyl group. The removal of this protecting group is generally accomplished through mild acid hydrolysis. researchgate.netresearchgate.net

Table 1: Protection of Functional Groups using this compound

| Functional Group | Protecting Group Reagent | Typical Reaction Conditions | Cleavage Conditions |

|---|---|---|---|

| Alcohols (Primary, Secondary) | This compound | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | Mild acid hydrolysis |

| Phenols | This compound | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Acetone, CH₃CN) | Mild acid hydrolysis |

Building Block in the Construction of Advanced Heterocyclic Systems

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and materials. This compound serves as a valuable synthon in the assembly of diverse heterocyclic frameworks due to the reactivity of its imidate functional group.

Synthesis of Imidazole-Fused Ring Systems

The inherent imidazole (B134444) core of this compound makes it an excellent starting point for creating more complex, fused-ring systems containing an imidazole moiety. rsc.org Through well-designed reaction pathways, the imidate group can undergo intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures. These fused imidazole systems are prominent structural motifs in numerous biologically active natural products and synthetic drugs.

Formation of Benzimidazoles, Oxazolines, Thiazolines, and Azines

The utility of this compound as a synthetic building block is further highlighted by its ability to react with various dinucleophiles to construct a range of five- and six-membered heterocyclic rings.

Benzimidazoles: The reaction with ortho-phenylenediamines can yield benzimidazoles, often under thermal conditions or with catalytic promotion. enamine.net

Oxazolines and Thiazolines: Condensation reactions with 2-aminoalcohols or 2-aminothiols provide access to oxazolines and thiazolines, respectively.

Azines: The reaction with hydrazines can be employed to form substituted azines.

Table 2: Heterocycle Synthesis from this compound

| Reactant | Resulting Heterocycle |

|---|---|

| o-Phenylenediamine | Benzimidazole (B57391) |

| 2-Aminoethanol | Oxazoline |

| 2-Aminothiol | Thiazoline |

| Hydrazine | Azine |

Construction of Polycyclic Imidazole-Containing Architectures

Beyond the synthesis of simpler heterocyclic systems, this compound can be incorporated into more elaborate, multi-step strategies to assemble complex polycyclic architectures that feature an imidazole ring. enamine.net These synthetic endeavors often combine cyclization reactions, cross-coupling methodologies, and other modern synthetic techniques, where the distinct reactivity of the imidate functionality is strategically exploited in a key step to build the desired molecular complexity.

Role in Chemoselective Functionalization Reactions

Chemoselectivity, the ability to target a specific functional group for reaction in the presence of other, potentially reactive groups, represents a significant challenge in organic synthesis. This compound has emerged as a useful tool for achieving such selective transformations.

Selective Esterification of Carboxylic Acids

The direct esterification of carboxylic acids in the presence of other sensitive functional groups, such as alcohols or amines, can be problematic. This compound, and related imidazole carbamates, provide a mild and selective avenue for this transformation. nih.govenamine.netorganic-chemistry.org In this approach, the carboxylic acid is activated by the reagent, forming a highly reactive acyl-imidazole intermediate. organic-chemistry.org This intermediate is then readily attacked by an alcohol to generate the desired ester, while other nucleophilic functionalities within the molecule are typically left intact. nih.gov This methodology is particularly beneficial for the synthesis of complex molecules where conventional esterification methods might result in a mixture of products. nih.gov

Based on the information available, it is not possible to generate an article on the chemical compound “this compound.” Extensive searches have yielded no specific data, research findings, or applications for this particular compound. The available literature and chemical databases predominantly feature information on a similarly named but structurally different compound, "Ethyl 1H-imidazole-1-carboxylate."

Therefore, the requested article focusing solely on "this compound" and its specific applications in N-acylation and as a precursor for other derivatives cannot be created. There is insufficient scientific and research data to support the content required by the provided outline.

Spectroscopic and Structural Elucidation of Ethyl 1h Imidazole 1 Carboximidate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of ethyl 1H-imidazole-1-carboximidate and its derivatives. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each nucleus, allowing for the precise determination of the molecular framework.

In the ¹H NMR spectrum of ethyl 1H-imidazole-1-carboxylate, the protons of the imidazole (B134444) ring typically appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of the carboximidate group. The ethyl group protons present as a characteristic triplet and quartet pattern due to spin-spin coupling. For instance, in a study of ethyl imidazole-1-carboxylate, the ¹H NMR spectrum in CDCl₃ showed signals at δ 8.41 (s, 2H) and 8.03 (s, 1H). tsijournals.com

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the ethyl ester and the carbons of the imidazole ring are particularly diagnostic. For ethyl imidazole-1-carboxylate, the ¹³C NMR spectrum in a mixture of CDCl₃ and DMSO revealed chemical shifts at δ 159.2, 154.6, 137.9, 131.3, 130.8, 127.9, 123.9, 123.5, and 120.3. tsijournals.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for establishing connectivity and spatial relationships between protons, respectively. ipb.ptnih.gov These methods are crucial for assigning the specific resonances of the imidazole ring protons and for determining the conformation of substituents. nih.gov For example, in studies of imidazole-containing compounds, 2D NMR has been used to monitor the tautomeric state of the imidazole ring and the presence of hydrogen bonds. ipb.pt

Interactive Data Table: Representative NMR Data for Imidazole Derivatives

| Compound | Solvent | Nucleus | Chemical Shift (δ, ppm) |

| Ethyl imidazole-1-carboxylate | CDCl₃ | ¹H | 8.41 (s, 2H), 8.03 (s, 1H) |

| Ethyl imidazole-1-carboxylate | CDCl₃+DMSO | ¹³C | 159.2, 154.6, 137.9, 131.3, 130.8, 127.9, 123.9, 123.5, 120.3 |

| Imidazole-2-carboxaldehyde | D₂O/NaOH | ¹³C | Signals observed, but specific shifts not detailed in the provided context. |

| Imidazole | H₂O | ¹H | Data available in the Human Metabolome Database. |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive evidence for the three-dimensional structure of this compound and its derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For example, the crystal structure of a related compound, ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate dihydrate, was determined to be monoclinic with space group P2₁/c. nih.gov The analysis revealed that the benzimidazole (B57391) ring system was nearly planar and provided detailed information on the hydrogen bonding network involving the water molecules. nih.gov

In another example, the crystal structure of 1H-imidazole-1-methanol, a precursor for certain imidazole derivatives, was found to crystallize in the monoclinic space group P2₁/n. nih.gov The structure revealed a unique arrangement where three molecules are connected via O—H⋯N hydrogen bonds in a head-to-tail fashion, forming independent three-membered macrocycles. nih.gov

The solid-state packing of these molecules is crucial for understanding their physical properties and can influence their reactivity in the solid state.

Interactive Data Table: Crystallographic Data for Imidazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features |

| Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate dihydrate | Monoclinic | P2₁/c | Nearly planar benzimidazole ring, extensive hydrogen bonding network. nih.gov |

| 1H-imidazole-1-methanol | Monoclinic | P2₁/n | Three-molecule hydrogen-bonded macrocycles formed via O—H⋯N interactions. nih.gov |

| Diaquatris(1-ethyl-1H-imidazole-κN³)(sulfato-κO)nickel(II) | Not specified | Not specified | The Ni(II) ion is coordinated by three facial 1-ethyl-1H-imidazole ligands, one monodentate sulfate (B86663) ligand, and two water molecules in a slightly distorted octahedral environment. researchgate.net |

Advanced Mass Spectrometry Techniques (e.g., LC-MS, UPLC) for Reaction Monitoring and Product Identification

Advanced mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS) or ultra-performance liquid chromatography (UPLC-MS), are indispensable tools for monitoring the progress of reactions involving this compound and for identifying the resulting products.

LC-MS allows for the separation of complex mixtures followed by the sensitive detection and mass determination of each component. This is crucial for confirming the formation of the desired product and for identifying any byproducts or impurities. For example, a study on the synthesis of 1,2,4-oxadiazol-5(4H)-ones using ethyl imidazole-1-carboxylate as a carbonylating agent utilized LC-MS to confirm the mass of the products. tsijournals.com

UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC, making it ideal for high-throughput screening and reaction optimization. The development of a rapid and sensitive LC-MS method for the determination of an imidazole H3 antagonist in rat plasma demonstrates the power of this technique for quantitative analysis. nih.gov The method was validated for linearity, accuracy, and precision, highlighting its reliability for pharmacokinetic studies. nih.gov

These techniques are also instrumental in derivatization strategies to enhance the detection of certain molecules. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) has been used as a derivatizing agent to improve the detection of pinacolyl alcohol by GC-MS and LC-MS. osti.gov

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are powerful techniques for the analysis of vibrational modes and the confirmation of functional groups present in this compound and its derivatives.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational transitions. The IR spectrum of ethyl imidazole-1-carboxylate, for example, shows characteristic absorption bands for the C=O stretching of the ester group (around 1735 cm⁻¹), C-N stretching, and various vibrations of the imidazole ring. tsijournals.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. Resonance Raman studies on imidazole and its derivatives have been used to investigate the effects of deuterium (B1214612) substitution and to understand the vibrational modes of the imidazole ring. acs.orgacs.org Surface-enhanced Raman spectroscopy (SERS) has been employed to study the interaction of imidazole derivatives with metal surfaces, providing insights into their adsorption behavior. researchgate.nettandfonline.com SERS can also be used to probe the biochemical changes in bacterial cells upon treatment with imidazole-based antibacterial agents. tandfonline.com

Interactive Data Table: Vibrational Spectroscopy Data for Imidazole Derivatives

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| Ethyl imidazole-1-carboxylate | IR | 3511, 1735, 1629, 1479, 1262, 953 | General vibrational modes. tsijournals.com |

| Imidazole | Resonance Raman | 1394-1410 | Totally symmetric in-plane ring deformation mode in deuterated cationic forms. acs.org |

| Imidazole-2-carboxaldehyde | Computational Raman | Not specified | Simulated Raman spectra and vibrational modes have been calculated. researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy in Mechanistic Studies Involving Radicals

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique that is crucial for studying reaction mechanisms that involve radical intermediates. While not directly applicable to the diamagnetic ground state of this compound, it is invaluable for investigating reactions where radical species are generated.

EPR spectroscopy can detect and characterize paramagnetic species, such as radical cations or anions, providing information about the distribution of the unpaired electron within the molecule through the analysis of hyperfine coupling constants. For instance, EPR studies on irradiated imidazolium (B1220033) ionic liquids have identified the formation of persistent imidazole radical cations. osti.gov The analysis of the EPR spectra, in conjunction with quantum chemistry calculations, helped to elucidate the structure of these radical species. osti.gov

Furthermore, ESR (Electron Spin Resonance, another term for EPR) spectroscopy has shown that in 1-alkylimidazole radical cations, the singly occupied molecular orbital (SOMO) is a π₃ orbital, with the spin density asymmetrically distributed between the two nitrogen atoms. rsc.orgrsc.org This information is critical for understanding the reactivity of these radical intermediates in various chemical processes.

Computational Spectroscopy (e.g., TD-DFT for UV-Vis) for Elucidating Electronic Structures

Computational spectroscopy, particularly using methods like Time-Dependent Density Functional Theory (TD-DFT), plays a significant role in elucidating the electronic structures and predicting the spectroscopic properties of this compound and its derivatives.

TD-DFT calculations can be used to predict the UV-Vis absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comyoutube.com These theoretical predictions can be compared with experimental spectra to aid in their interpretation and to understand the nature of the electronic transitions (e.g., π→π* or n→π*). For example, TD-DFT calculations have been successfully used to calculate the electronic absorption spectra of fluorescent derivatives of imidazo[4',5':3,4]benzo[c]isoxazole, providing insights into their photophysical properties. nih.gov

In addition to UV-Vis spectra, computational methods can also be used to predict other spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman). researchgate.netnih.gov These calculations, when combined with experimental data, provide a powerful approach for the comprehensive structural and electronic characterization of molecules.

Structure Reactivity Relationship Studies in Imidazole Carboximidate Chemistry

Impact of Substituent Effects on Imidate Reactivity and Selectivity

Substituents on the imidazole (B134444) ring can significantly modulate the reactivity and selectivity of the carboximidate group. Electron-withdrawing groups (EWGs) on the imidazole ring are expected to increase the electrophilicity of the imidate carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) would decrease the electrophilicity and slow down the reaction rate.

Studies on the hydrolysis of N-acylimidazoles have shown that the introduction of a nitro group (an EWG) at the 4- or 5-position of the imidazole ring leads to a significant increase in the rate of hydrolysis compared to the unsubstituted N-acylimidazole. researchgate.net This is attributed to the enhanced stabilization of the negative charge that develops on the imidazole ring in the transition state.

The nature of the substituent also influences the selectivity of reactions. For instance, in reactions with ambident nucleophiles, the electronic nature of the substituents on the imidazole ring can dictate the site of attack.

Table 1: Effect of Substituents on the Relative Hydrolysis Rates of N-Acylimidazoles

| Substituent at 4(5)-Position | Electronic Effect | Relative Rate of Hydrolysis |

| -NO₂ | Electron-Withdrawing | Increased |

| -H | Neutral | Baseline |

| -CH₃ | Electron-Donating | Decreased |

This table is illustrative and based on general principles of substituent effects on related N-acylimidazoles.

Stereochemical Aspects and Chiral Derivatization Strategies

Ethyl 1H-imidazole-1-carboximidate is an achiral molecule. However, it can be utilized in stereoselective synthesis through various strategies. Chiral derivatization can be achieved by reacting the imidate with a chiral nucleophile, leading to the formation of diastereomeric products that can be separated.

Another approach involves the introduction of a chiral auxiliary on the imidazole ring. This can direct the approach of a nucleophile to one face of the molecule, resulting in a stereoselective transformation. For example, the use of a chiral substituent at the C-2 position of the imidazole ring can create a chiral environment around the reactive imidate center.

The development of catalytic enantioselective methods for the synthesis of axially chiral imidazoles highlights the potential for controlling stereochemistry in this class of compounds. nih.gov Such strategies could potentially be adapted for the stereoselective synthesis of derivatives of this compound.

Influence of Reaction Conditions on Product Distribution and Mechanism

The outcome of reactions involving this compound is highly dependent on the reaction conditions, including the solvent, temperature, and catalyst.

Solvent Effects: The polarity of the solvent can influence the rate and mechanism of reactions. Polar protic solvents can stabilize charged intermediates and transition states, potentially accelerating reactions that proceed through ionic pathways. In contrast, nonpolar aprotic solvents may favor concerted mechanisms. For instance, the hydrolysis of N-acylimidazoles is significantly influenced by the water content of the solvent. nih.gov

Temperature: As with most chemical reactions, temperature plays a crucial role. Higher temperatures generally lead to faster reaction rates. However, in cases where multiple reaction pathways are possible, temperature can affect the product distribution by favoring the pathway with the higher activation energy.

Catalysis: Both acid and base catalysis can be employed to promote reactions of this compound. Acid catalysis can activate the imidate group by protonating the imino nitrogen, making the carbon more electrophilic. Base catalysis can deprotonate the nucleophile, increasing its reactivity. For example, the synthesis of substituted imidazoles often utilizes metal catalysts such as copper, iron, or ruthenium to control the reaction pathway and improve yields. nih.gov

Table 2: Influence of Reaction Conditions on the Synthesis of Substituted Imidazoles

| Catalyst | Solvent | Temperature | Outcome |

| Copper(I) Iodide | DMF | 35-40 °C | N-arylation of imidazole nih.gov |

| Iron Catalyst | N/A | 120 °C | [3 + 2] addition to form imidazoles rsc.org |

| No Catalyst | Glycerol | 90 °C | Synthesis of tri- and tetra-substituted imidazoles researchgate.net |

This table provides examples from the synthesis of various imidazole derivatives and illustrates the impact of reaction conditions.

The reaction mechanism can also be influenced by these conditions. For instance, the reaction of imidazole with esters can proceed through a stepwise mechanism involving a tetrahedral intermediate or a concerted mechanism, depending on the specific reactants and conditions. rsc.org

Conformational Analysis and its Implications for Reactivity

The reactivity of this compound is also influenced by its conformational preferences. Rotation around the N1-C(imidate) bond can lead to different conformers with varying steric hindrance and electronic properties.

Computational studies on related N-acylimidazoles have shown that the planarity of the N-acylimidazole system is influenced by the steric bulk of the substituents. nih.gov Significant twisting around the N-C bond can occur to alleviate steric strain. This twisting can, in turn, affect the reactivity of the carbonyl group by altering the orbital overlap between the imidazole ring and the carbonyl group. nih.gov

For this compound, it is expected that there will be a preferred conformation that minimizes steric interactions between the ethyl group and the imidazole ring. This preferred conformation will likely influence the accessibility of the electrophilic carbon to incoming nucleophiles. The study of N-acylhydrazones, which share some structural similarities, has shown that N-methylation can significantly alter the preferred dihedral angle, shifting the conformation from antiperiplanar to synperiplanar. nih.gov A similar effect could be anticipated with modifications to the ethyl group in the target compound.

The conformational flexibility of the molecule can also play a role in its ability to bind to enzymes or receptors, which is a key consideration in medicinal chemistry.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Imidazole (B134444) Carboximidate Transformations

The synthesis and functionalization of imidazole derivatives have been significantly enhanced by the advent of novel catalytic systems. researchgate.net Future research will likely focus on applying these systems to transform Ethyl 1H-imidazole-1-carboximidate. The use of metallic catalysts, praised for improving yields and reducing reaction times, presents a promising avenue. researchgate.net Heterogeneous catalysts, such as those based on zinc, are particularly appealing due to their affordability, reusability, and environmentally friendly nature. researchgate.net

Furthermore, the development of supramolecular catalysts designed around imidazole-based structures is an exciting frontier. sciopen.com Researchers have successfully fabricated catalysts by self-assembling imidazole derivatives with metal ions like Cu²⁺, creating systems that mimic enzymatic active sites and can catalyze complex cascade reactions. sciopen.com Applying this concept to this compound could lead to highly selective and efficient catalysts for specific transformations. The transition from traditional methods to advanced catalytic protocols represents a key area of future development. organic-chemistry.org

Table 1: Comparison of Catalytic Strategies for Imidazole Synthesis

| Catalytic System | Key Features | Potential Application for Imidazole Carboximidates | Reference |

|---|---|---|---|

| Transition-Metal Catalysis (e.g., Pd, Cu, Ni) | High efficiency, facilitates cross-coupling reactions, enables direct C-H functionalization. | Direct arylation or amination of the imidazole ring; coupling reactions at the carboximidate group. | researchgate.netorganic-chemistry.org |

| Heterogeneous Catalysts (e.g., Zn-based) | Reusable, eco-friendly, affordable, suitable for multi-component reactions. | Greener synthesis pathways and easier product purification. | researchgate.net |

| Supramolecular Catalysts | Biomimetic, high selectivity, capable of catalyzing cascade reactions. | Development of highly specialized catalysts for complex, multi-step transformations in a single pot. | sciopen.com |

| Organocatalysis | Metal-free, often tolerant to air and moisture, can provide high enantioselectivity. | Asymmetric transformations of the carboximidate moiety or the imidazole backbone. | researchgate.net |

Exploration of Photoredox and Electrochemical Approaches in Imidate Chemistry

Photoredox and electrochemical methods have emerged as powerful tools in organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.govnih.gov These techniques are particularly relevant for imidate chemistry. Both photoredox and electrochemical strategies can generate N-centered imidate-based radicals, which are key intermediates for forming new C-N bonds. nih.govnih.gov

While photoredox catalysis typically involves single electron transfer events in a homogenous solution, direct electrolysis can achieve multi-electron steps and generates a high concentration of radicals at the electrode surface. nih.gov This fundamental difference impacts reaction design; for instance, the coupling of two transient radicals is often more feasible in electrochemistry. nih.gov The application of these methods to this compound could enable novel, previously inaccessible transformations, such as dehydrogenative cyclizations or the introduction of complex functional groups initiated by radical intermediates. nih.govacs.org The combination of photoredox catalysis with traditional transition metal catalysis, termed metallaphotoredox catalysis, further expands the synthetic possibilities. youtube.com

Integration of Flow Chemistry with Imidazole Carboximidate Synthesis

Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and the potential for automated, multi-step processes without the isolation of intermediates. nih.govnih.gov The synthesis of highly functionalized imidazoles and related heterocycles has been successfully demonstrated using flow chemistry systems. nih.govnih.gov

For a compound like this compound, integrating its synthesis into a continuous flow process could enable more efficient and scalable production. Microreactors facilitate precise control over reaction parameters such as temperature and residence time, often leading to higher yields and purities. nih.gov Furthermore, flow systems can be combined with in-line purification techniques, such as liquid-liquid microextraction, to streamline the entire production process, delivering the final product at a high rate and purity. nih.gov The development of a telescoped continuous-flow method for the synthesis of derivatives from this compound is a logical and promising future direction. rsc.org

Computational Design and Prediction of Novel Imidate-Based Reagents

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing new molecules and predicting their properties before their synthesis. researchgate.net This approach can be applied to design novel reagents based on the this compound scaffold. By performing in silico studies, researchers can predict reactivity, stability, and electronic properties, guiding synthetic efforts toward the most promising candidates. researchgate.netnih.gov

For example, DFT calculations can identify and quantify the binding ability of specific sites on the molecule, which is crucial for designing new catalysts or materials for applications like CO2 capture. researchgate.net Molecular docking and dynamics simulations can predict how derivatives might interact with biological targets, such as enzymes or receptors, accelerating the development of new therapeutic agents. nih.govnih.gov These computational tools allow for the rational design of next-generation imidate-based reagents with tailored functionalities and minimized toxicity risks. nih.gov

Table 2: Applications of Computational Chemistry in Imidate Reagent Design

| Computational Method | Objective | Potential Impact on Imidazole Carboximidate Research | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Predict electronic structure, reactivity, and binding energies. | Guide the synthesis of new functionalized linkers for materials or predict reaction pathways. | researchgate.net |

| Molecular Docking | Simulate the interaction of a small molecule with a biological macromolecule. | Identify potential biological targets and design new enzyme inhibitors based on the imidate scaffold. | nih.gov |

| ADMET Analysis | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. | Prioritize drug candidates with favorable bioavailability and low toxicity profiles early in the design phase. | nih.gov |

| Molecular Dynamics (MD) | Simulate the movement and interaction of atoms and molecules over time. | Assess the stability of ligand-receptor complexes and understand dynamic interactions. | nih.gov |

Advancements in in situ Spectroscopic Monitoring of Imidazole Carboximidate Reactions

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproducts. In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of reactions under actual process conditions without the need for sample extraction. mdpi.com

Applying these process analytical technologies (PAT) to reactions involving this compound would be transformative. For instance, a fiber-optic FTIR-ATR probe could be used to track the concentration of reactants and products, identify transient intermediates, and precisely determine reaction endpoints. mdpi.com This is particularly valuable in complex or hazardous reactions, ensuring both safety and efficiency. mdpi.com When combined with microfluidic reactors, in situ microspectroscopic monitoring can provide unprecedented insight into rapid reaction dynamics within very small volumes. rsc.org Such detailed monitoring enables rapid optimization and a deeper mechanistic understanding of imidazole carboximidate chemistry. researchgate.net

Q & A

Q. Table 1: Representative Synthetic Conditions for Imidazole Derivatives

| Reactants | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Aldehyde + Amine + Nitroalkane | Acetic Acid | 80 | 85 | |

| Hydrazine + Carbonyl Compound | TDAE* | RT | 70 |

*TDAE = Tetrakis(dimethylamino)ethylene, used for functionalization at room temperature.

How can structural discrepancies in NMR data for substituted imidazoles be resolved?

Advanced Research Question

Discrepancies in NMR chemical shifts often arise from solvent effects, tautomerism, or impurities. For this compound derivatives:

- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency. For example, ethyl ester protons in CDCl₃ resonate at δ 1.2–1.4 (triplet) and δ 4.2–4.4 (quartet) .

- Tautomer analysis : Imidazole rings exhibit prototropic tautomerism; 2D NMR (COSY, HSQC) can distinguish between 1H- and 3H- tautomers .

- Reference validation : Cross-check data with NIST Chemistry WebBook entries for similar compounds (e.g., Ethyl 4-nitro-1H-imidazole-5-carboxylate) .

Example : In Ethyl 2-phenyl-1,4-ditolyl-1H-imidazole-5-carboxylate, aromatic protons at δ 7.2–7.8 (multiplet) confirm substituent positions, while ester carbonyls appear at δ 165–170 ppm in ¹³C NMR .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects and reaction pathways:

- Electrostatic potential maps : Identify nucleophilic attack sites (e.g., carboximidate group) .

- Transition state analysis : Simulate activation energies for substitutions at the imidazole C-2 or C-4 positions.

- Solvent models : Use PCM (Polarizable Continuum Model) to account for solvent polarity effects on reaction kinetics .

Case Study : For Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, DFT predicts higher reactivity at the nitro-substituted position due to electron-withdrawing effects, aligning with experimental nitration yields .

How can environmental stability and degradation pathways of imidazole derivatives be assessed?

Basic Research Question

- Hydrolysis studies : Monitor degradation in buffered solutions (pH 4–10) at 25–50°C. LC-MS identifies breakdown products (e.g., imidazole carboxylic acids) .

- Photostability : Expose compounds to UV light (254 nm) and analyze via HPLC for photodegradation byproducts .

- Ecotoxicity assays : Use Daphnia magna or algal models to evaluate acute toxicity (EC₅₀ values) .

Q. Table 2: Degradation Half-Lives of Imidazole Derivatives

| Condition | Half-Life (Days) | Major Degradant |

|---|---|---|

| pH 7, 25°C | 30 | Imidazole-4-carboxylic acid |

| UV Exposure | 7 | Nitroso derivatives |

What strategies are effective for resolving crystallographic disorder in imidazole-based complexes?

Advanced Research Question

- SHELX refinement : Use SHELXL for high-resolution data (d < 1.0 Å) to model disorder with PART and SUMP instructions. For example, split positions for ethyl groups in this compound crystals .

- Twinned data handling : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning, common in imidazole coordination polymers .

- Hydrogen bonding analysis : Identify H···O/N interactions (<2.5 Å) to stabilize disordered regions .

Example : In 1H-imidazole-4-carboxylic acid complexes, disorder in the carboxylate group was resolved using restraints (DFIX) on bond lengths and angles .

How can imidazole derivatives be evaluated for biological activity in enzyme inhibition studies?

Advanced Research Question

- Xanthine oxidase (XO) inhibition : Use UV-Vis spectroscopy to monitor uric acid formation at 295 nm. IC₅₀ values for this compound analogs range from 1–10 μM .

- Docking simulations : AutoDock Vina predicts binding modes to XO’s active site (e.g., hydrogen bonds with Arg880 and Thr1010) .

- SAR analysis : Correlate substituent effects (e.g., nitro groups enhance inhibition) with activity .

Q. Table 3: Inhibition Data for Selected Imidazole Derivatives

| Compound | IC₅₀ (μM) | Target Enzyme | Reference |

|---|---|---|---|

| 1-Hydroxy-2-phenyl-4-pyridyl-1H-imidazole | 1.2 | Xanthine oxidase |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.